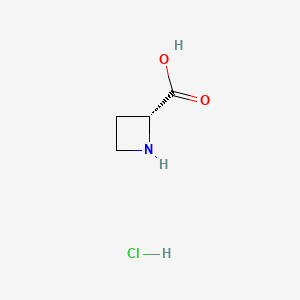

(R)-Azetidine-2-carboxylic acid hydrochloride

説明

®-Azetidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Azetidine-2-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected serine derivatives under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-Azetidine-2-carboxylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and recrystallization to obtain the desired product.

化学反応の分析

Types of Reactions

®-Azetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

科学的研究の応用

®-Azetidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors.

Industry: Utilized in the development of novel materials and pharmaceuticals.

作用機序

The mechanism of action of ®-Azetidine-2-carboxylic acid hydrochloride involves its interaction with biological molecules. It can act as a mimic of proline, incorporating into proteins and affecting their structure and function. The molecular targets include enzymes and receptors, where it can modulate activity by altering protein conformation.

類似化合物との比較

Similar Compounds

Proline: A natural amino acid with a similar structure.

Pyrrolidine-2-carboxylic acid: Another non-proteinogenic amino acid.

Uniqueness

®-Azetidine-2-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable tool in studying protein folding and stability, as well as in the design of novel pharmaceuticals.

生物活性

(R)-Azetidine-2-carboxylic acid hydrochloride, commonly referred to as azetidine-2-carboxylic acid (A2C), is a non-proteinogenic amino acid that structurally resembles L-proline. Its unique properties have garnered attention in various biological studies, particularly concerning its effects on cellular processes, toxicity, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula : C₄H₇NO₂

- Molecular Weight : 101.104 g/mol

- CAS Number : 2517-04-6

- Melting Point : Approximately 217°C

- Density : 1.3 g/cm³

A2C's structure allows it to be misincorporated into proteins in place of proline, leading to significant biological implications.

The biological activity of A2C primarily arises from its incorporation into proteins due to the misrecognition by prolyl-tRNA synthetase (ProRS) in various organisms, including plants and animals. This misincorporation can disrupt normal protein function, leading to various physiological effects:

- Toxicity : A2C has been shown to induce toxicity in several model organisms. For example, studies indicate that it causes growth inhibition in Arabidopsis thaliana, particularly affecting root development more than cotyledon growth due to its incorporation into proteins via ProRS .

- Cellular Stress : In microglial cells, A2C treatment leads to endoplasmic reticulum (ER) stress and the activation of unfolded protein response (UPR) genes . This suggests that A2C may contribute to neuroinflammatory conditions through its effects on cellular stress pathways.

1. Neuroprotective Effects

Research has demonstrated that L-proline can prevent the detrimental effects of A2C intoxication on cell viability and nitric oxide release in BV2 microglial cells. Specifically, L-proline supplementation was found to reverse the expression of pro-inflammatory genes induced by A2C treatment .

2. Anticancer Potential

While A2C itself has not been extensively studied for anticancer properties, related compounds such as azetidin-2-one derivatives have shown promise. For instance, specific derivatives exhibited cytotoxic activity against cancer cell lines like SiHa and B16F10, indicating potential pathways for further exploration of azetidine-related compounds in cancer therapy .

3. Teratogenic Effects

A significant body of research highlights the teratogenic effects of A2C when administered to various animal models, including chicks and mice. These effects are attributed to the disruption of normal protein synthesis due to misincorporation into collagen and other proteins .

Summary of Findings

特性

IUPAC Name |

(2R)-azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738776 | |

| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647854-72-6 | |

| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。